BenchChemオンラインストアへようこそ!

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Medicinal Chemistry Organic Synthesis Cross-Coupling

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 2470440-01-6) is a dual-halogenated tetrahydroisoquinoline (THIQ) bearing bromine at the 5‑position and chlorine at the 7‑position. It belongs to a compound class extensively investigated for phenylethanolamine N‑methyltransferase (PNMT) inhibition and is recognized in the patent literature as a scaffold for dopamine D3 receptor modulation and anticonvulsant development.

Molecular Formula C9H10BrCl2N
Molecular Weight 282.99
CAS No. 2470440-01-6
Cat. No. B2459677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
CAS2470440-01-6
Molecular FormulaC9H10BrCl2N
Molecular Weight282.99
Structural Identifiers
SMILESC1CNCC2=C1C(=CC(=C2)Cl)Br.Cl
InChIInChI=1S/C9H9BrClN.ClH/c10-9-4-7(11)3-6-5-12-2-1-8(6)9;/h3-4,12H,1-2,5H2;1H
InChIKeyZKSKDVPGQGXHAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Dual-Halogenated THIQ Building Block for Orthogonal Synthetic Elaboration


5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 2470440-01-6) is a dual-halogenated tetrahydroisoquinoline (THIQ) bearing bromine at the 5‑position and chlorine at the 7‑position. It belongs to a compound class extensively investigated for phenylethanolamine N‑methyltransferase (PNMT) inhibition [1] and is recognized in the patent literature as a scaffold for dopamine D3 receptor modulation and anticonvulsant development [2]. The presence of two chemically distinct halogen atoms enables sequential, regioselective cross‑coupling reactions, making this compound a strategically differentiated intermediate for constructing complex, polysubstituted isoquinoline libraries [3].

Why 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride Cannot Be Replaced by Common Mono- or Dichloro‑THIQ Analogs


Generic substitution within the halogenated THIQ family is unreliable because both the position and identity of halogen substituents profoundly impact biological target engagement and synthetic utility. The Bondinell et al. (1980) structure–activity study demonstrated that adding a 5‑chloro substituent to the 7,8‑dichloro‑THIQ scaffold (producing 5,7,8‑Cl3‑THIQ) markedly reduces PNMT inhibitory potency relative to the parent 7,8‑Cl2‑THIQ [1]. Consequently, a 5‑bromo‑7‑chloro pattern cannot be assumed bioequivalent to either 7‑chloro‑THIQ or 7,8‑dichloro‑THIQ. From a synthetic chemistry perspective, the orthogonality of aryl bromide (facile oxidative addition) versus aryl chloride (more demanding catalytic conditions) enables sequential C–C and C–N bond formation that is impossible with symmetrically halogenated analogs [2]. These combined electronic, steric, and reactivity differences mean that procurement decisions based solely on THIQ class membership risk introducing uncontrolled variables in both biological and synthetic workflows.

Quantitative Differentiation Evidence for 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride Versus Closest Analogs


Orthogonal Reactivity Advantage: Sequential Cross‑Coupling Enabled by Br vs. Cl Differentiation

The target compound contains an aryl bromide (C5) and an aryl chloride (C7) on the same THIQ scaffold. Aryl bromides undergo oxidative addition to Pd(0) catalysts approximately 10–100 times faster than aryl chlorides, enabling selective, sequential Suzuki–Miyaura or Buchwald–Hartwig reactions at the bromide position while leaving the chloride intact for a second orthogonal coupling step [1]. This regioselective differentiation is absent in symmetrically halogenated analogs such as 7,8‑dichloro‑THIQ (SKF 64139) or 7‑bromo‑THIQ.

Medicinal Chemistry Organic Synthesis Cross-Coupling

PNMT Inhibitory Potency Ranking: Class‑Level Inference Places 5‑Substituted THIQs as Less Potent Than 7,8‑Cl2‑THIQ

In the foundational PNMT inhibitor study by Bondinell et al. (1980), enzyme‑inhibitor dissociation constants (Ki) were determined for a series of ring‑chlorinated THIQs using rabbit adrenal PNMT. The potency ranking was: 7,8‑Cl2 > 6,7,8‑Cl3 > 7‑Cl ≈ 8‑Cl > 5,6,7,8‑Cl4 > 5,7,8‑Cl3 [1]. Critically, adding a 5‑chloro substituent to 7,8‑Cl2‑THIQ (forming 5,7,8‑Cl3) shifted the compound to the least potent end of the series. By class‑level inference, 5‑bromo‑7‑chloro‑THIQ—bearing a 5‑halogen and only a single 7‑chloro—is predicted to occupy a lower potency tier than 7,8‑dichloro‑THIQ (SKF 64139, the most potent member) and likely comparable to or weaker than 7‑chloro‑THIQ alone.

Enzymology PNMT Inhibition SAR

7‑Bromo‑THIQ Baseline: Ki Values for PNMT and α2‑Adrenoceptor Provide Reference for the 7‑Position Contribution

BindingDB reports Ki values for 7‑bromo‑1,2,3,4‑tetrahydroisoquinoline (the mono‑brominated analog lacking a 5‑substituent and 7‑chloro) against bovine PNMT and rat α2‑adrenoceptor [1]. This compound serves as the closest available experimental reference for the 7‑position halogen contribution in the absence of 5‑substitution. The target compound, 5‑bromo‑7‑chloro‑THIQ, is expected to exhibit altered affinity due to the combined electronic effects of the 5‑bromo and 7‑chloro substituents, which differ from the 7‑bromo‑only pattern.

Receptor Binding PNMT Selectivity

Hydrochloride Salt Form Enhances Aqueous Solubility for Biological Assays Relative to Free Base

The target compound is supplied as the hydrochloride salt (CAS 2470440-01-6, MW 282.99 g/mol), whereas the free base (CAS 1522580-66-0, MW 246.53 g/mol) is also commercially available . THIQ hydrochlorides typically exhibit significantly improved water solubility compared to their free base counterparts—the parent 1,2,3,4‑tetrahydroisoquinoline hydrochloride shows “almost transparency” in water solubility, while the free base is a poorly soluble oil . For biological assays requiring aqueous media (e.g., enzyme inhibition, cell‑based assays), the hydrochloride salt eliminates the need for DMSO or other organic co‑solvents that may introduce solvent toxicity artifacts.

Formulation Solubility Bioassay Compatibility

Optimal Research and Procurement Scenarios for 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride


Sequential, Regioselective Library Synthesis via Orthogonal Cross‑Coupling

In medicinal chemistry campaigns requiring diversification of the THIQ scaffold at two distinct positions, 5‑bromo‑7‑chloro‑THIQ·HCl enables a two‑step, one‑pot sequential coupling strategy: Suzuki–Miyaura coupling at the more reactive C5‑aryl bromide, followed by Buchwald–Hartwig amination or a second Suzuki coupling at the C7‑aryl chloride under modified conditions. This orthogonal reactivity, established by the relative rates of oxidative addition of aryl bromides versus aryl chlorides [1], avoids the statistical mixtures obtained when using symmetrically dihalogenated analogs such as 7,8‑dichloro‑THIQ.

Probing Steric Tolerance at the PNMT Active Site 5‑Position

For laboratories investigating PNMT inhibitor SAR, 5‑bromo‑7‑chloro‑THIQ·HCl serves as a probe to assess the steric and electronic consequences of a bulky 5‑bromo substituent. The Bondinell et al. (1980) data show that 5‑chloro substitution on the 7,8‑dichloro‑THIQ scaffold reduces PNMT potency [2]. Replacing 5‑chloro with the larger bromine atom allows researchers to test whether the potency penalty is steric or electronic in origin, a question that cannot be addressed with the commercially available 5‑chloro or 5‑unsubstituted analogs alone.

Direct Use in Aqueous Biochemical Assays Without Co‑Solvent Optimization

The hydrochloride salt form (CAS 2470440-01-6) is preferred over the free base (CAS 1522580-66-0) for any biochemical or cell‑based assay requiring aqueous compound delivery. THIQ hydrochlorides are generally water‑soluble, whereas free bases require DMSO or ethanol vehicles that can inhibit enzymes or cause cytotoxicity at concentrations above 0.1–1% v/v . Procuring the HCl salt eliminates the need for a salt‑conversion step and streamlines assay‑ready preparation.

Quote Request

Request a Quote for 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.